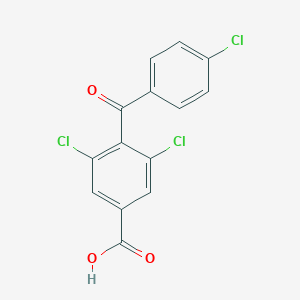![molecular formula C13H12N2 B065977 3-[(E)-2-Pyridin-2-ylvinyl]aniline CAS No. 176034-12-1](/img/structure/B65977.png)
3-[(E)-2-Pyridin-2-ylvinyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(E)-2-Pyridin-2-ylvinyl]aniline” is an organic compound with a molecular weight of 196.25 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of anilines, which “3-[(E)-2-Pyridin-2-ylvinyl]aniline” is a type of, can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reaction of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of “3-[(E)-2-Pyridin-2-ylvinyl]aniline” consists of an amine attached to a benzene ring, making it an aromatic amine . The InChI code for this compound is "1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2/b8-7+" .Chemical Reactions Analysis
Anilines, including “3-[(E)-2-Pyridin-2-ylvinyl]aniline”, can undergo various reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . They can also undergo oxidative coupling reactions .Physical And Chemical Properties Analysis
“3-[(E)-2-Pyridin-2-ylvinyl]aniline” is a solid at room temperature . It has a molecular weight of 196.25 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications
Electronics
3-[(E)-2-Pyridin-2-ylvinyl]aniline: has potential applications in the field of electronics, particularly in the development of conducting polymers. These polymers can be used in various electronic devices due to their high electrical conductivity, flexibility, and environmental stability . They are also utilized in the production of batteries, sensors, and organic electronic devices.
Medicine
In the medical field, compounds like 3-[(E)-2-Pyridin-2-ylvinyl]aniline can be used as precursors for pharmaceuticals. Aniline derivatives are known to be key intermediates in the synthesis of various drugs . Their reactivity allows for the creation of complex molecules necessary for medicinal chemistry.
Environmental Science
3-[(E)-2-Pyridin-2-ylvinyl]aniline: may find applications in environmental science, particularly in the synthesis of conducting polymer hydrogels. These hydrogels can be used for environmental applications such as waste water treatment due to their ability to absorb and remove contaminants .
Materials Science
In materials science, 3-[(E)-2-Pyridin-2-ylvinyl]aniline could be involved in the creation of polyaniline-based nanocomposites. These materials exhibit enhanced electrical, magnetic, and mechanical properties, making them suitable for use in advanced technological applications like sensors and support catalysts .
Energy Storage
The compound’s derivatives could be used in energy storage solutions. Polyaniline, for instance, is a material that has been extensively studied for its stability and variable electrical conductivity, making it a candidate for use in supercapacitors and batteries .
Sensors
Polyaniline nanowires, which can be synthesized from compounds like 3-[(E)-2-Pyridin-2-ylvinyl]aniline , are used in chemiresistive sensors. These sensors operate by measuring changes in conductivity to detect chemical or biological species, offering high sensitivity and selectivity .
Agriculture
While direct applications in agriculture are not explicitly mentioned, aromatic amines, a category to which 3-[(E)-2-Pyridin-2-ylvinyl]aniline belongs, are used in the synthesis of pesticides and herbicides. These compounds help protect crops from pests and diseases, contributing to agricultural productivity .
Chemical Synthesis
3-[(E)-2-Pyridin-2-ylvinyl]aniline: can serve as a building block in chemical synthesis, particularly in the formation of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile reagent in synthetic organic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(E)-2-pyridin-2-ylethenyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPUKLNVCMBNMD-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-Pyridin-2-ylvinyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

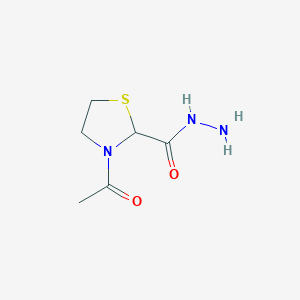
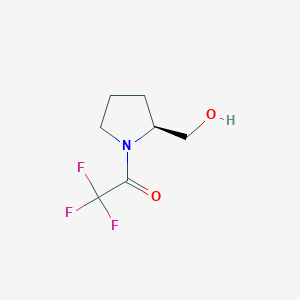

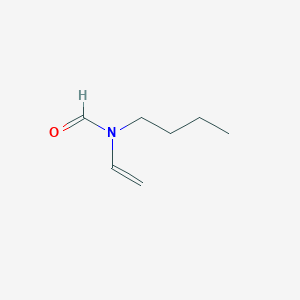
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)
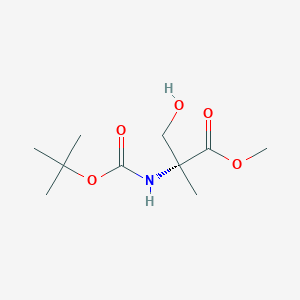
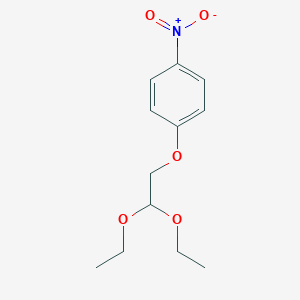

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
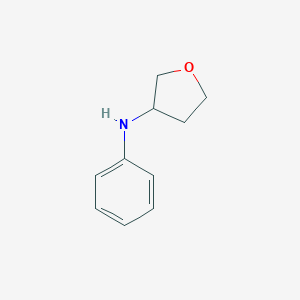
![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)
